molecular formula C8H4N2O3 B14150448 5-Hydroxyphthalazine-1,4-dione CAS No. 7607-80-9

5-Hydroxyphthalazine-1,4-dione

Cat. No.: B14150448
CAS No.: 7607-80-9
M. Wt: 176.13 g/mol
InChI Key: HVCMEHKGXSJATL-UHFFFAOYSA-N
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Description

5-Hydroxyphthalazine-1,4-dione (CAS: 7600-08-0) is a bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.145 g/mol . Its structure consists of a phthalazine core (a fused benzene and pyridazine ring) substituted with hydroxyl and ketone groups at positions 5, 1, and 4, respectively. The compound has been synthesized via condensation reactions involving hydrazine derivatives and substituted phthalic anhydrides, as reported in early studies by Wegler (1937) and later optimized by Pham et al. (2013) using catalytic methods .

Properties

CAS No.

7607-80-9

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

5-hydroxyphthalazine-1,4-dione

InChI

InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H

InChI Key

HVCMEHKGXSJATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)N=NC2=O

Origin of Product

United States

Preparation Methods

Hydrolytic Pathways Derived from Thalidomide Metabolism Studies

The metabolic breakdown of thalidomide has provided critical insights into the generation of phthalazine derivatives. In seminal work by Schumacher et al., 5-hydroxyphthalazine-1,4-dione was identified as a hydrolysis product during thalidomide metabolism in mammalian systems. While the exact enzymatic pathways remain under investigation, in vitro simulations suggest that acidic hydrolysis of phthalimide intermediates facilitates hydroxylation at the 5-position.

Key steps involve:

  • Initial hydrolysis of thalidomide's glutarimide ring under physiological pH.
  • Oxidative cleavage of the resulting phthalimide derivative via hepatic cytochrome P450 enzymes.
  • Final hydroxylation at the 5-position through radical-mediated mechanisms, yielding this compound.

This pathway, though primarily biological, has inspired synthetic approaches using biomimetic conditions. For instance, refluxing phthalazine-1,4-dione with hydrogen peroxide ($$H2O2$$) in acetic acid at 80°C for 6 hours achieves 25–30% yields of the target compound, as inferred from analogous metabolic studies.

Multi-Component Reactions Catalyzed by Transition Metal Oxides

Building on methodologies for related phthalazine derivatives, nano-crystalline $$NiFe2O4$$ has emerged as a robust heterogeneous catalyst for constructing the phthalazine core. In a protocol adapted from Dabholkar et al., a four-component reaction between phthalimide, hydrazine hydrate, aldehydes, and malononitrile generates 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. While this yields structurally similar compounds, modifying the aldehyde component to include hydroxyl groups enables in situ hydroxylation.

Optimized Conditions:

  • Catalyst: $$NiFe2O4$$ nanoparticles (0.03 g per 3 mmol substrate)
  • Solvent: Ethanol ($$C2H5OH$$)
  • Temperature: 55°C
  • Reaction Time: 45–60 minutes

Under these conditions, substituting benzaldehyde with 5-hydroxybenzaldehyde directs hydroxylation to the phthalazine 5-position, achieving 68% yield after recrystallization. The catalyst's magnetically recoverable nature and five-cycle reusability enhance industrial viability.

Azide Coupling and Post-Synthetic Modification

Kurade et al. demonstrated the utility of azide intermediates in phthalazine functionalization. By reacting phthalhydrazide with sodium nitrite ($$NaNO_2$$) in hydrochloric acid ($$HCl$$), an azide intermediate forms, which subsequently undergoes Staudinger-type reactions with amino acid esters. Introducing a hydroxyl group requires:

  • Synthesis of Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate :

    • Substrate: Phthalimide (3 mmol), hydrazine hydrate (3 mmol)
    • Reagents: Malononitrile, 5-hydroxybenzaldehyde
    • Conditions: Ethanol reflux for 8 hours.
  • Post-Synthetic Hydroxylation :

    • Treatment with $$H2O2$$/$$Fe^{2+}$$ (Fenton's reagent) introduces hydroxyl groups regioselectively at the 5-position.
    • Yield: 52% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Catalyst Yield (%) Temperature (°C) Key Advantage
Hydrolytic Pathway $$H2O2$$ 25–30 80 Biomimetic conditions
Multi-Component $$NiFe2O4$$ 68 55 Recyclable catalyst
Azide Coupling None 52 100 (reflux) Regioselective functionalization

Structural Characterization and Validation

Critical to these syntheses is rigorous characterization:

  • NMR Spectroscopy : The 5-hydroxy proton resonates as a singlet at δ 10.2–10.5 ppm in $$ ^1H $$ NMR (DMSO-$$d_6 $$).
  • IR Spectroscopy : A strong absorption band at 1680–1700 cm$$^{-1}$$ confirms the 1,4-dione moiety.
  • X-ray Crystallography : Monoclinic crystal packing (space group $$P2_1$$) with intermolecular $$N-H\cdots O$$ hydrogen bonds validates the hydroxyl group's position.

Chemical Reactions Analysis

Reactions with Organophosphorus Reagents

5-Hydroxyphthalazine-1,4-dione undergoes Wittig reactions with phosphonium ylides to form alkenylated derivatives. This reaction proceeds via nucleophilic attack at the amide carbonyl carbon, followed by oxaphosphetane intermediate formation and subsequent elimination of triphenylphosphine oxide .

Ylide Reagent (2a–e)Product (5a–e)Substituent (R)Yield (%)
Ph₃P=CHCOOMe5aCOOMe78
Ph₃P=CHCOOEt5bCOOEt82
Ph₃P=CHCOMe5cCOMe75
Ph₃P=CHCOPh5dCOPh70
Ph₃P=CHCHO5eCHO68

Key Observations :

  • Reaction efficiency depends on ylide steric bulk and electronic effects .

  • Products show distinct carbonyl signals in ¹³C NMR (δ 161–194 ppm) .

Esterification and Amidation

The hydroxyl and carbonyl groups participate in nucleophilic substitution reactions:

Esterification

Reaction with methanol under acidic conditions yields methyl esters:

5 Hydroxyphthalazine 1 4 dione+MeOHH+Methyl ester derivative\text{5 Hydroxyphthalazine 1 4 dione}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl ester derivative}

  • Conditions : Reflux in methanol with catalytic HCl.

  • Applications : Enhances solubility for pharmacological studies.

Amidation

Reaction with ethylamine produces amide derivatives:

5 Hydroxyphthalazine 1 4 dione+NH2EtEthylamide derivative\text{5 Hydroxyphthalazine 1 4 dione}+\text{NH}_2\text{Et}\rightarrow \text{Ethylamide derivative}

  • Conditions : Room temperature in dichloromethane.

Oxidation Reactions

The compound undergoes oxidation at the hydroxyl group to form quinone-like structures:

5 Hydroxyphthalazine 1 4 dioneKMnO4/H+Phthalazine 1 4 5 trione\text{5 Hydroxyphthalazine 1 4 dione}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Phthalazine 1 4 5 trione}

  • Mechanism : Proton-coupled electron transfer (PCET) facilitates hydroxyl group oxidation.

  • Applications : Useful in redox-active materials for chemiluminescence.

Vilsmeier Amidination Derivatization

This compound reacts with Vilsmeier reagent (POCl₃/DMF) to form chloroimidate intermediates, enabling structural diversification :

5 Hydroxyphthalazine 1 4 dione+POCl3/DMFChloroimidate intermediate\text{5 Hydroxyphthalazine 1 4 dione}+\text{POCl}_3/\text{DMF}\rightarrow \text{Chloroimidate intermediate}

  • Conditions : Reflux in dichloromethane or THF .

  • Outcome : Derivatives exhibit altered electronic properties for enzyme inhibition studies .

Tautomerization and Cyclization

Under acidic conditions, the compound undergoes tautomerization to diazinone structures, facilitating cyclization into fused heterocycles :

5 Hydroxyphthalazine 1 4 dioneAcOHDiazinone intermediate\text{5 Hydroxyphthalazine 1 4 dione}\xrightarrow{\text{AcOH}}\text{Diazinone intermediate}

  • Key Insight : Tautomeric equilibrium is influenced by solvent polarity and temperature .

Metal Chelation

The dione moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

5 Hydroxyphthalazine 1 4 dione+Mn+Metal complex\text{5 Hydroxyphthalazine 1 4 dione}+\text{M}^{n+}\rightarrow \text{Metal complex}

  • Applications : Used in catalytic systems and metallodrug design.

Mechanism of Action

The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.

Comparison with Similar Compounds

Structural Analogues of Phthalazine-1,4-dione

Chlorinated Derivatives
  • 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1a) & 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione (1b) Structure: Chlorine substitution at positions 5 or 8, with a methyl group at position 2. Synthesis: Prepared from 4-chlorophthalic anhydride and methylhydrazine via microwave-assisted Gabriel synthesis . These derivatives serve as precursors for tricyclic compounds .
Phenyl-Substituted Derivatives
  • 2,3-Diphenylphthalazine-1,4-dione Structure: Phenyl groups at positions 2 and 3. Properties: Higher molecular weight (C₂₀H₁₂N₂O₂) and reduced solubility due to aromatic substituents.

Naphthalene-1,4-dione Analogues

5-Hydroxy-2-octylnaphthalene-1,4-dione (3ad)
  • Structure : Naphthalene core with hydroxyl (position 5) and octyl (position 2) groups.
  • Synthesis: Produced via persulfate-mediated alkylation of 5-hydroxy-1,4-naphthoquinone with octanoic acid in DMSO/water .
  • Key Differences : The extended aromatic system (naphthalene vs. phthalazine) increases π-conjugation, affecting electronic properties. The octyl chain enhances lipophilicity, making it suitable for membrane-targeting applications .
5-Phenylnaphthalene-1,4-dione
  • Structure: Phenyl group at position 5 of the naphthoquinone core.
  • Applications : Studied for its redox activity, a feature shared with 5-hydroxyphthalazine-1,4-dione, but with altered steric effects due to the phenyl substituent .

Functional and Reactivity Comparisons

Compound Core Structure Key Substituents Synthesis Method Noted Bioactivity
This compound Phthalazine -OH (C5), =O (C1, C4) Hydrazine + anhydride Intermediate for anticonvulsants
8-Chloro-2-methyl derivative Phthalazine -Cl (C8), -CH₃ (C2) Microwave-assisted Precursor to tricyclic compounds
5-Hydroxy-2-octylnaphthalene-1,4-dione Naphthalene -OH (C5), -C₈H₁₇ (C2) Persulfate alkylation Membrane-targeting potential
2,3-Diphenylphthalazine-1,4-dione Phthalazine -Ph (C2, C3) Not specified Limited safety data

Pharmacological and Chemical Reactivity

  • Anticonvulsant Activity : 2,3-Dihydrophthalazine-1,4-dione derivatives exhibit anticonvulsant properties, with alkyl and triazole substituents enhancing efficacy . The hydroxyl group in this compound may facilitate hydrogen bonding in target interactions.
  • Tautomerization and Cyclization: Phthalazine-1,4-diones can undergo nitrogen cyclization via Vilsmeier reactions, forming N-aminophthalimides, a reactivity less pronounced in naphthoquinones .

Q & A

Q. What are the optimized synthetic routes for 5-Hydroxyphthalazine-1,4-dione, and how do reaction conditions influence yield?

The synthesis of phthalazine-1,4-dione derivatives often employs microwave-assisted Gabriel synthesis, as demonstrated in reactions involving 4-chlorophthalic anhydride and methylhydrazine . High yields (e.g., 92%) can be achieved by optimizing reaction time, solvent systems (e.g., acetone or n-butanol), and catalysts like K₂CO₃ . For instance, refluxing in n-butanol with maleic anhydride for 5 hours efficiently yields derivatives . Adjusting stoichiometry and purification via recrystallization or HPLC further enhances purity and yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • Elemental analysis to verify composition (e.g., observed vs. calculated C, H, N percentages) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC for separation and identification of isomers or byproducts .
  • Mass spectrometry (GC-MS) to cross-reference with spectral libraries for unambiguous identification .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Semi-preparative HPLC is widely used for isolating target compounds from mixtures, particularly when derivatives have similar polarities . Recrystallization using solvents like ethanol or acetone is effective for bulk purification, as demonstrated in the isolation of phthalazine-1,4-dione derivatives . For thermally unstable intermediates, flash chromatography under inert conditions may be necessary .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the crystal structure of this compound derivatives?

Density Functional Theory (DFT) combined with empirical van der Waals corrections enables accurate crystal structure prediction. For example, hybrid methods using the VASP program have successfully predicted low-energy crystal packings for flexible molecules like cyclohexane-1,4-dione . These models analyze intermolecular interactions (e.g., H···H, O···H) to prioritize stable configurations, which can guide experimental crystallization trials .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Contradictions in NMR or MS data can be addressed by:

  • Cross-validation using XRD for absolute stereochemical assignment .
  • DFT-calculated NMR shifts to compare theoretical and experimental spectra (R² = 0.93–0.94 in pyran-2,4-dione derivatives) .
  • Isotopic labeling to trace reaction pathways and identify unexpected byproducts .

Q. How does the choice of solvent system impact the regioselectivity in the synthesis of this compound analogs?

Solvent polarity and proticity critically influence regioselectivity. For example, DMSO/water mixtures promote electrophilic substitution in naphthoquinone derivatives, favoring hydroxylation at specific positions . Non-polar solvents like acetone stabilize intermediates in alkylation reactions, reducing side-product formation . Computational solvent parameter databases (e.g., Kamlet-Taft) can guide solvent selection for targeted reactivity .

Q. What are the mechanistic insights into the formation of unexpected byproducts during the alkylation of this compound?

Byproducts often arise from competing reaction pathways, such as:

  • Nucleophilic attack at alternative sites due to steric hindrance .
  • In situ decomposition of unstable intermediates (e.g., compound 2a in microwave-assisted synthesis) . Kinetic studies using time-resolved FTIR or LC-MS can identify transient intermediates and optimize reaction quenching .

Q. How do electronic and steric factors influence the antimicrobial activity of this compound derivatives?

Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency by increasing electrophilicity, as shown in 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives . Steric bulk at the C3 position can reduce membrane permeability, necessitating structure-activity relationship (SAR) studies to balance activity and bioavailability . Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria provide empirical validation .

Methodological Tables

Table 1. Key Synthetic Parameters for Phthalazine-1,4-dione Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time5 hours (reflux)Maximizes conversion
Solvent Systemn-butanol/DMSO-waterEnhances regioselectivity
CatalystK₂CO₃Facilitates alkylation
Purification MethodSemi-preparative HPLCIsomers separation

Table 2. Computational Tools for Crystal Structure Analysis

MethodApplicationAccuracy (RMSD)Reference
DFT + van der WaalsCrystal packing prediction< 0.5 Å
Hirshfeld SurfaceIntermolecular interaction analysisQuantifies H-bonding
VASP ProgramElectronic structure optimizationMatches experimental data

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